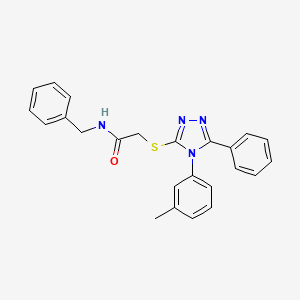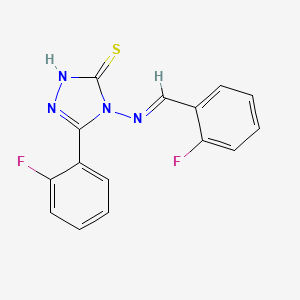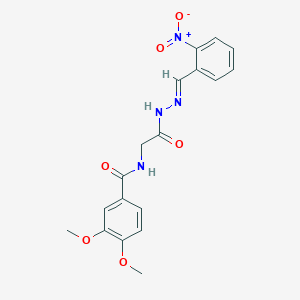
N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a benzyl group, and a thioacetamide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Benzyl-2-((5-Phenyl-4-(m-Tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die Hydrazinderivate und geeignete Aldehyde oder Ketone beinhaltet.
Einführung der Thioacetamidgruppe: Die Thioacetamid-Einheit wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Thiol mit einem Acetaminderivat reagiert.
Benzylierung: Der letzte Schritt beinhaltet die Benzylierung des Triazol-Thioacetamid-Zwischenprodukts unter Verwendung von Benzylhalogeniden unter basischen Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von fortschrittlichen Katalysatoren, kontrollierten Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen
N-Benzyl-2-((5-Phenyl-4-(m-Tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung der entsprechenden Amine oder Alkohole führt.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; in der Regel unter wasserfreien Bedingungen durchgeführt.
Substitution: Halogenide, Nucleophile, Elektrophile; Reaktionen werden häufig unter basischen oder sauren Bedingungen durchgeführt.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine, Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-((5-Phenyl-4-(m-Tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Entwicklung neuer Verbindungen mit potenzieller biologischer Aktivität verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder Rezeptormodulator.
Medizin: Für seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller, antifungaler und Antikrebsaktivitäten, erforscht.
Industrie: Wird aufgrund seiner einzigartigen Struktureigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Benzyl-2-((5-Phenyl-4-(m-Tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Triazolring und die Thioacetamid-Einheit der Verbindung spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was zur Hemmung oder Modulation ihrer Aktivität führt. Die genauen Pfade und molekularen Wechselwirkungen hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and thioacetamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Benzyl-2-((5-Phenyl-4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamid: Ähnliche Struktur mit einer para-Tolylgruppe anstelle einer meta-Tolylgruppe.
N-Benzyl-2-((5-Phenyl-4-(o-Tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamid: Ähnliche Struktur mit einer ortho-Tolylgruppe anstelle einer meta-Tolylgruppe.
N-Benzyl-2-((5-Phenyl-4-(m-Tolyl)-4H-1,2,4-triazol-3-yl)thio)propionamid: Ähnliche Struktur mit einer Propionamidgruppe anstelle einer Acetamidgruppe.
Einzigartigkeit
N-Benzyl-2-((5-Phenyl-4-(m-Tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamid zeichnet sich durch sein spezifisches Substitutionsschema und das Vorhandensein der Thioacetamid-Einheit aus, die einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
538336-55-9 |
|---|---|
Molekularformel |
C24H22N4OS |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-benzyl-2-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-18-9-8-14-21(15-18)28-23(20-12-6-3-7-13-20)26-27-24(28)30-17-22(29)25-16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,25,29) |
InChI-Schlüssel |
LKPKPPWBMFKCKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(5E)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12014490.png)

![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014497.png)
![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014510.png)

![(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014523.png)
![5-[(4,5-Dibromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B12014531.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12014547.png)



![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)
